N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide
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Description
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H32N4O2 and its molecular weight is 396.535. The purity is usually 95%.
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Scientific Research Applications
Molecular Characterization and Structural Analysis
Compounds with intricate molecular structures, including those with cyclohexanol, indole, and dimethylamino groups, have been extensively characterized to understand their conformational and crystalline structures. For instance, the detailed characterization of racemic cyclohexanol derivatives reveals insights into their hydrogen-bonded structures and conformational dynamics, which are crucial for understanding their chemical reactivity and potential applications in materials science and drug design (Tessler & Goldberg, 2004).
Chemical Synthesis and Reactivity
Research on the synthesis and reactivity of compounds containing elements of the compound highlights the versatility of these molecules in chemical reactions. Studies on the cyclization of epoxy alcohols and the reactivity of germene derivatives towards esters demonstrate the potential for creating complex molecular architectures. These synthetic approaches are fundamental for developing new materials, pharmaceuticals, and catalysts (MuraiAkio, OnoMitsunori, & MasamuneTadashi, 1977); (Kettani et al., 2007).
Biological Activity and Molecular Docking
Compounds structurally related to the query show a range of biological activities, underscoring the importance of detailed molecular design in the development of new therapeutic agents. Molecular docking studies of indole-based derivatives as inhibitors showcase the utility of computational approaches in predicting the interaction of complex molecules with biological targets, paving the way for the design of novel drugs with improved specificity and efficacy (Al-Hourani et al., 2016).
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O2/c1-26(2)21(19-16-27(3)20-12-8-7-11-18(19)20)15-25-23(29)22(28)24-14-13-17-9-5-4-6-10-17/h7-9,11-12,16,21H,4-6,10,13-15H2,1-3H3,(H,24,28)(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEQLLFTRYKUOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NCCC3=CCCCC3)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.